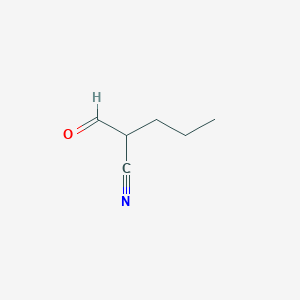

2-Formylpentanenitrile

説明

2-Formylpentanenitrile (C₆H₇NO) is an organic compound featuring both a nitrile (–CN) and an aldehyde (–CHO) functional group on a pentane backbone. The molecule’s reactivity is governed by these groups: the aldehyde is highly electrophilic, participating in nucleophilic additions (e.g., Grignard reactions or condensations), while the nitrile group can undergo hydrolysis to carboxylic acids or serve as a precursor in cyanation reactions. Its bifunctional nature makes it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceuticals and agrochemical synthesis. However, its instability under oxidative conditions (common for aldehydes) limits its direct applications .

特性

IUPAC Name |

2-formylpentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-3-6(4-7)5-8/h5-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXYPZAXIFRMQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624294 | |

| Record name | 2-Formylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63744-92-3 | |

| Record name | 2-Formylpentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

類似化合物との比較

Table 1: Physical Properties of Positional Isomers

| Compound | Boiling Point (°C) | Solubility (g/100 mL H₂O) | Stability (Oxidative) |

|---|---|---|---|

| 2-Formylpentanenitrile | ~180–190 (est.) | 0.5–1.0 | Low |

| 3-Formylpentanenitrile | ~170–180 (est.) | 0.8–1.2 | Moderate |

| 2-Cyanopentanal | ~165–175 (est.) | 1.2–1.5 | Very Low |

Note: Exact experimental data are scarce; values are estimated based on analogous compounds.

2.2 Functional Group Variants

- 2-(Methylamino)pentanenitrile: Replacing the aldehyde with a methylamino (–NHCH₃) group eliminates electrophilic reactivity but introduces nucleophilic character. This derivative is more thermally stable and finds use in peptide-mimetic syntheses .

- 2-Acetylpentanenitrile : Substituting the aldehyde with a ketone (–COCH₃) improves oxidative stability but reduces electrophilicity, slowing condensations.

Table 2: Reactivity Comparison

| Compound | Electrophilicity (Aldehyde/Ketone) | Nucleophilicity (Nitrile) | Thermal Stability |

|---|---|---|---|

| 2-Formylpentanenitrile | High | Moderate | Low |

| 2-(Methylamino)pentanenitrile | None | High | High |

| 2-Acetylpentanenitrile | Moderate | Moderate | Moderate |

2.3 Alkyl-Substituted Nitriles

- 2-Methylpentanenitrile : The absence of an aldehyde simplifies the molecule, enhancing volatility (bp ~160°C) but limiting utility in multi-step syntheses.

- Valeronitrile (Pentanenitrile) : A parent nitrile lacking substituents, it is primarily used as a solvent or intermediate for alkylation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。